Dichlormid

Catalog No.
S599720
CAS No.
37764-25-3
M.F
C8H11Cl2NO
M. Wt
208.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlormid

CAS Number

37764-25-3

Product Name

Dichlormid

IUPAC Name

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

InChI

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2

InChI Key

YRMLFORXOOIJDR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 5.0X10+3 mg/L at 20 °C
In water, about 5 g/L
Slightly soluble in water
In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene

Synonyms

N,N-Diallyl-2,2-dichloroacetamide, 2,2-Dichloro-n,n-di-2-propenyl acetamide

Canonical SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl

The exact mass of the compound Dichlormid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 min water, 5.0x10+3 mg/l at 20 °cin water, about 5 g/lslightly soluble in waterin kerosene, about 15 g/l. miscible with acetone, ethanol, xylene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of tertiary carboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Safeners. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlormid (N,N-diallyl-2,2-dichloroacetamide, CAS: 37764-25-3) is a premier dichloroacetamide herbicide safener utilized extensively to protect crops, particularly maize, from thiocarbamate and chloroacetanilide herbicide injury [1]. By upregulating the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, it accelerates the detoxification of active herbicidal compounds before phytotoxicity occurs. In procurement and formulation contexts, dichlormid is highly valued for its physical state as a clear, viscous liquid at room temperature and its miscibility with common organic solvents such as acetone, ethanol, and xylene [1]. Furthermore, its robust hydrolytic stability in aqueous environments makes it a highly processable and reliable choice for complex agrochemical tank mixtures and long-term crop protection research [2].

Substituting dichlormid with other dichloroacetamide safeners, such as benoxacor or furilazole, can severely compromise formulation stability and alter the desired biochemical induction profile [1]. While these safeners share a broad mechanism of action, their hydrolytic degradation rates in aqueous environments vary significantly; for instance, benoxacor degrades rapidly at circumneutral or alkaline pH, limiting its shelf-life in certain liquid formulations[1]. Furthermore, generic substitution fails at the molecular level because different safeners trigger distinct subsets of GST isozymes and transporter genes [2]. Replacing dichlormid can therefore result in mismatched enzyme induction timelines, reduced crop protection efficacy under specific herbicide loads, or the costly need for continuous reformulation of aqueous stock solutions to prevent active ingredient loss.

Superior Hydrolytic Stability in Aqueous Formulations

In comparative environmental fate studies, dichloroacetamide safeners exhibit varying susceptibilities to hydrolysis. At a circumneutral pH of 7.0, benoxacor undergoes appreciable hydrolysis, yielding a first-order rate constant of 5.3 × 10^-4 h^-1. In stark contrast, dichlormid demonstrates exceptional stability, showing no measurable transformation by hydrolysis at pH 7.0 over a six-week period [1].

Evidence DimensionHydrolysis rate at pH 7.0
Target Compound DataNo transformation over 6 weeks
Comparator Or BaselineBenoxacor: k = 5.3 × 10^-4 h^-1
Quantified DifferenceDichlormid exhibits zero measurable hydrolysis over 6 weeks, whereas benoxacor degrades steadily at circumneutral pH.
ConditionsAqueous matrix at pH 7.0, ambient temperature

Eliminates the need for specialized organic solvent stabilization in long-term aqueous stock solutions and commercial tank mixes.

Highly Specific Induction of the Zm GST V Subunit

While multiple safeners induce general GST activity, dichlormid provides a highly targeted molecular response. Expression profiling of the entire GST gene family in maize seedlings revealed that the Zm GST V subunit is highly selective in its induction, accumulating significantly only in response to dichlormid treatment, whereas baseline controls failed to trigger this specific isozyme [1].

Evidence DimensionZm GST V subunit accumulation
Target Compound DataSignificant, selective accumulation
Comparator Or BaselineBaseline controls: Minimal to no specific accumulation
Quantified DifferenceExclusive significant accumulation of Zm GST V with dichlormid vs. no significant accumulation without it.
ConditionsMaize seedling shoots and roots treated with safener

Enables researchers and formulators to target specific detoxification pathways, making it an essential standard for metabolism-based resistance research.

Rapid Co-Induction of Glutathione Transporters

Effective crop protection requires the rapid mobilization of endogenous antioxidants. Semi-quantitative RT-PCR analysis demonstrates that dichlormid is among the strongest inducers of the ZmGT1 glutathione transporter in maize leaves. The inducing effect of dichlormid becomes clearly detectable within 24 hours of treatment, whereas alternative chemical inducers like primisulfuron and atrazine require 48 hours to show detectable induction [1].

Evidence DimensionZmGT1 transcript induction time
Target Compound DataSignificant induction detectable at 24 hours
Comparator Or BaselinePrimisulfuron / Atrazine: Induction detectable only at 48 hours
Quantified Difference24-hour acceleration in detectable transcript induction compared to slower inducers.
ConditionsSemi-quantitative RT-PCR analysis of maize leaves post-treatment

Ensures rapid mobilization of glutathione for faster crop protection during critical early-exposure windows.

Stable Aqueous Agrochemical Formulations

Due to its exceptional resistance to hydrolysis at circumneutral pH, dichlormid is the preferred safener for liquid tank mixes and capsule suspensions. It outperforms benoxacor in aqueous environments, preventing premature degradation and ensuring long-term shelf stability without requiring complex solvent systems [1].

Targeted GST Pathway and Resistance Research

Because it selectively induces the Zm GST V subunit, dichlormid is an indispensable reagent for plant physiologists and agrochemical developers studying metabolism-based herbicide resistance. It serves as a precise biochemical tool to isolate the function of specific GST isozymes in maize[2].

Rapid-Response Pre-Emergence Crop Protection

In field applications requiring immediate defense against fast-acting chloroacetanilide herbicides, dichlormid's ability to activate ZmGT1 glutathione transporters within 24 hours makes it superior to slower-acting alternatives, ensuring that the crop's innate detoxification mechanisms are primed during the critical emergence phase [3].

Physical Description

Liquid

Color/Form

Clear viscous liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

207.0217694 Da

Monoisotopic Mass

207.0217694 Da

Boiling Point

BP: 130 °C at 10 mm Hg

Heavy Atom Count

12

Density

1.202 at 20 °C

LogP

1.84 (LogP)
log Kow = 1.84 at 25 °C

Decomposition

Hazardous decomposition products formed under fire conditions. Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.

Melting Point

5.5 °C

UNII

E901J4382O

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (82.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (15.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dichlormid is a clear, thick liquid. It is soluble in water. USE: Dichlormid is mixed with agricultural herbicides to protect desired crops from the effect of the herbicide. EXPOSURE: Workers who use dichlormid may breathe in vapors or have direct skin contact. The general population is not likely to be exposed. If dichlormid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for dichlormid to produce toxic effects in humans were not available. Dichlormid is a mild skin irritant and a severe eye irritant in laboratory animals. Mild allergic skin reactions have been reported following repeated skin exposures. Decreased body weight, respiratory tract irritation, and damage to nasal tissue were observed following repeated exposure to dichlormid vapors. Nervous system effects (decreased activity, altered reflexes, abnormal posture, and drooling) were observed at high oral doses. Decreased body weight, liver and kidney toxicity, muscle damage, and changes in the blood were observed following oral exposure over time. No evidence of infertility was observed in laboratory animals exposed to dichlormid before and during pregnancy. Increases in abortion rate and decreased pup weight were observed in laboratory animals exposed to dichlormid during pregnancy at high oral doses that also made the mothers sick. No evidence of birth defects was observed. Tumors were not induced in laboratory animals following lifetime exposure to dichlormid. The potential for dichlormid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates.
The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments.

Vapor Pressure

6.0X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

37764-25-3

Absorption Distribution and Excretion

Approximately 90% of the orally administered dose was absorbed in rats. Urinary excretion was the major route of elimination of orally administered dichlormid, consistently accounting for 60-78% of the administered dose over 48-168 hours following a single oral dose. Fecal excretion accounted for approximately 8-20% of a single oral dose. Approximately 70-77% of urinary excretion (representing 52-54% of the administered dose) occurred within 24 hours. No gender-related difference in rate or amount of urinary excretion was observed. No significant accumulation in the body was observed.

Metabolism Metabolites

Dichlormid was metabolized via two pathways: 1. Initial dechlorination followed by formation of various chlorinated, water-soluble metabolites, and 2. Formation of various chlorinated metabolites.

Wikipedia

Dichlormid

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Preparation and use in combination with thiocarbamate herbicides: F. M. Pallos et al., United States of America patent 4021224 (1977 to Stauffer)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-: ACTIVE

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography with nitrogen selective thermionic detection) is available to enforce the tolerance expression.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Dichlormid, a safener for thiolcarbamate herbicides, was tank-mixed with several herbicidal inhibitors of photosystem II, or with the herbicide acifluorfen, and applied postemergence to Ipomoea hederacea plants. Dichlormid had no visible effects on the plants when applied alone, but interacted synergistically with the herbicides in the combination treatments. Dichlormid strongly decreased the ascorbic acid levels in the Ipomoea hederacea cotyledons. Ascorbate is known to protect plant tissue from photooxidative damage. The herbicides which interacted synergistically with dichlormid are believed to generate their phytotoxic action via the production of excess singlet oxygen. It is suggested that the decreased ascorbate levels in the lpomoea hederacea cotyledons after dichlormid treatment result in an impaired singlet oxygen scavenging system and consequently lead to increased plant damage in the presence of singlet oxygen generating herbicides.
The effects of individual or combined treatment of the cyclohexanedione herbicide sethoxydim and the safener dichlormid on total lipid synthesis, protein synthesis and acetyl-CoA carboxylase (ACCase, EC 6.4.1.12) activity of grain sorghum [Sorghum bicolor (L.) Moench, var. G623] were investigated. Sethoxydim and dichlormid were tested at concentrations of 0, 5, 50, and 100 uM each. Sethoxydim applied alone at 50 and 100 uM, inhibited the incorporation of (14)C-acetate into total lipids of sorghum leaf protoplasts by more than 50%, following a 4 hr incubation. Dichlormid antagonized partially the inhibitory effects of sethoxydim on the incorporation of acetate into total lipids of sorghum protoplasts only when it was used at 100 uM. Sethoxydim applied alone inhibited the incorporation of [(14)C]leucine into sorghum leaf protoplasts only at 100 uM. Dichlormid was not inhibitory of this process at any concentration. The combined effects of sethoxydim and dichlormid on this process were mainly additive indicating no interactions of the two chemicals. Sethoxydim applied alone at 5 and 50 uM inhibited the activity of ACCase extracted from leaf tissues of grain sorghum seedlings by 58 and 90%, respectively. Addition of the safener dichlormid to the assay medium did not inhibit ACCase activity of sorghum leaves even at the high concentration of 50 uM. The combined effects of sethoxydim and dichlormid on the activity of sorghum ACCase were similar to those observed when sethoxydim was used alone. These results indicate that the protection conferred by dichlormid on grain sorghum against sethoxydim injury can not be explained on the basis of an antagonistic interaction of the two chemicals on target metabolic processes (lipid synthesis) or target enzymes (ACCase).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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